

# An In-Depth Technical Guide to the Molecular Structure of 4-Pyrimidinecarboxylic Acid

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## Compound of Interest

Compound Name: 4-Pyrimidinecarboxylic acid

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **4-pyrimidinecarboxylic acid**, a key building block in the development of novel therapeutics.

## Core Molecular Properties

**4-Pyrimidinecarboxylic acid** is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group at the 4-position. This structure imparts unique chemical properties that make it a valuable intermediate in medicinal chemistry.

Property	Value	Source
Chemical Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	124.10 g/mol	[2][3][4][5]
IUPAC Name	pyrimidine-4-carboxylic acid	[3]
CAS Number	31462-59-6	[1][2][3][4][6]
Melting Point	210-215 °C	[2]
Appearance	White to off-white solid	[4]
Solubility	Soluble in DMSO (20 mg/ml) and DMF (5 mg/ml). Slightly soluble in PBS (pH 7.2) (1 mg/ml) and Ethanol (0.25 mg/ml).	[5]
pKa	2.81±0.10 (Predicted)	[7]
InChI Key	YPOXGDJGKBXRFP-UHFFFAOYSA-N	[1][3]
SMILES	OC(=O)c1ccncn1	[2]

## Crystallographic and Spectroscopic Data

The three-dimensional structure of **4-pyrimidinecarboxylic acid** has been elucidated by X-ray crystallography, revealing a monoclinic crystal system.[8] The molecules form sheets stacked along the b-axis, with intermolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of an adjacent pyrimidine ring.[8]

Spectroscopic analyses are crucial for the identification and characterization of **4-pyrimidinecarboxylic acid**. Key spectroscopic data includes:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 13.98 (brs, 1H, exchangeable), 9.37 (d, J=1.2 Hz, 1H), 9.07 (d, J=5.1 Hz, 1H), 8.01 (dd, J=5.1, 1.4 Hz, 1H).[7]

- IR (Diamond,  $\text{cm}^{-1}$ ):  $\nu_{\text{max}}$  3135.2, 3049.3, 1617.5, 1582.8, 1546.0, 1402.9, 1389.5, 716.7, 708.8.[7]
- Mass Spectrometry: The fragmentation patterns of **4-pyrimidinecarboxylic acid** and its derivatives have been studied, showing that the nature of substituents on the pyrimidine ring influences the fragmentation pathways.[9]

## Experimental Protocols

### Synthesis of 4-Pyrimidinecarboxylic Acid

Two primary methods for the synthesis of **4-pyrimidinecarboxylic acid** are outlined below.

Method 1: Oxidation of 4-Methylpyrimidine with Selenium Dioxide[7]

- Preparation of 4-Methylpyrimidine:
  - A mixture of formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol) is heated to 175°C in a three-neck flask equipped with a Liebig condenser.
  - 4,4-Dimethoxybutan-2-one (128.3 g, 0.874 mol) is added dropwise over 7 hours.
  - The reaction mixture is stirred at 175°C for an additional 2 hours, maintaining a top temperature of 40-60°C to remove methanol and methyl formate.
  - After cooling, 1 M sodium hydroxide (130 mL) is added, and the product is extracted with chloroform.
  - The chloroform layer is dried over sodium sulfate, and the solvent is removed by distillation.
  - The crude product is purified by vacuum distillation (55-65°C, 72 Torr) to yield 4-methylpyrimidine.[7]
- Oxidation to **4-Pyrimidinecarboxylic Acid**:

- Selenium dioxide (76.0 g, 0.685 mol) is added to a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL).
- The mixture is stirred at 55-60°C for 2 hours, then at 85-90°C for 3 hours.[7]
- After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
- The resulting solid is washed with water and diethyl ether and dried under vacuum to yield **4-pyrimidinecarboxylic acid**. [7]

#### Method 2: Oxidation of 4-Methylpyrimidine with Potassium Permanganate[8]

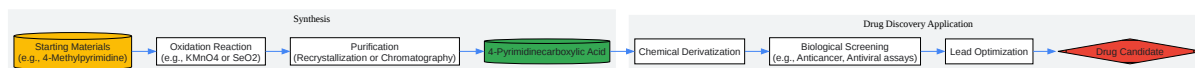
- A mixture of 4-methylpyrimidine (500 mg, 5.3 mmol), potassium permanganate (1.42 g, 8.99 mmol), and sodium carbonate (563 mg, 5.3 mmol) in water (5 mL) is refluxed for 72 hours.[7][8]
- The hot solution is filtered through Celite, and the solid is washed with water.[7][8]
- The combined filtrate is washed with dichloromethane and ethyl acetate, then acidified to pH 2-3 with concentrated hydrochloric acid.[7][8]
- The precipitate is collected, washed with water, and can be further purified by flash column chromatography (eluting with 5% to 15% MeOH/CH<sub>2</sub>Cl<sub>2</sub>) or recrystallization from a water/methanol mixture (20:1 ratio).[7][8]

## Applications in Drug Development

**4-Pyrimidinecarboxylic acid** is a versatile building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas. [4]

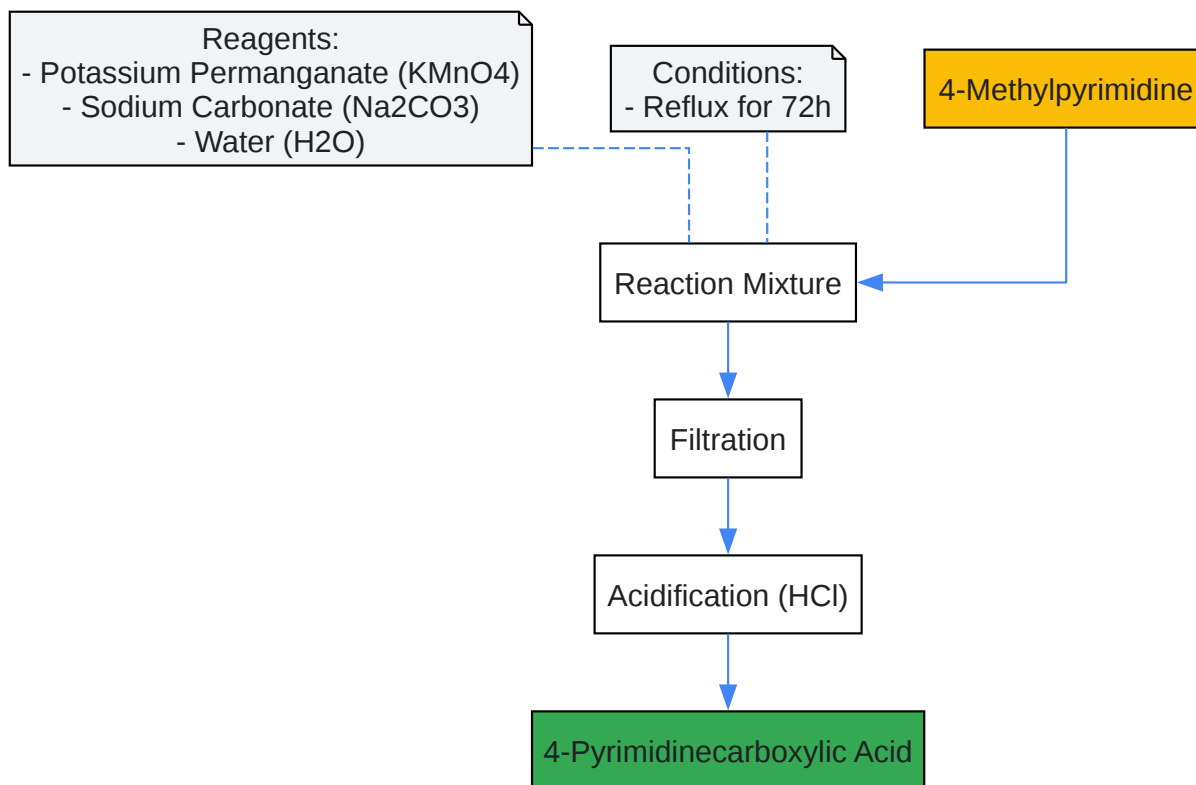
- **Anticancer Agents:** Novel pyrimidine-4-carboxylic acid derivatives have been synthesized and demonstrated antitumor activity.[10]
- **Antiviral Therapies:** The pyrimidine scaffold is a common feature in many antiviral drugs, and **4-pyrimidinecarboxylic acid** serves as a key intermediate in their synthesis.[4]
- **Agrochemicals:** It is also used in the formulation of herbicides and fungicides.[4]

## Visualizations



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Caption: Experimental workflow from synthesis to drug discovery.



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Caption: Synthesis route of **4-pyrimidinecarboxylic acid**.

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